5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C10H8N4. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a biologically active compound with a wide range of applications in pharmaceuticals . It has been reported to exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists . It has also been found in the brain, hemolymph, and hindgut of Bombus terrestris .
Mode of Action
The compound interacts with its targets, such as the human cannabinoid receptors and p38 kinase, to exert its effects
Biochemical Pathways
The compound affects various biochemical pathways due to its wide range of targets. For instance, by inhibiting p38 kinase, it can affect the MAPK signaling pathway, which plays a crucial role in cellular responses to cytokines and stress . By acting on the human cannabinoid receptors, it can influence the endocannabinoid system, which is involved in a variety of physiological processes including pain-sensation, mood, and memory .
Pharmacokinetics
It has been found in various parts of the bombus terrestris, suggesting that it can be absorbed and distributed in the body . More research is needed to fully understand its metabolism and excretion.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and the biological context. For instance, inhibition of p38 kinase can lead to reduced inflammation and pain sensation . Interaction with the human cannabinoid receptors can influence mood and memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets. The presence of other molecules can also influence its action, as they can compete with the compound for the same targets .
Biochemical Analysis
Biochemical Properties
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit p38 kinase, a protein involved in inflammatory responses . Additionally, it interacts with human cannabinoid receptors (hCB1 and hCB2), which are involved in various physiological processes, including pain modulation and immune response . The nature of these interactions often involves binding to the active sites of these proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Its impact on cellular metabolism includes altering the activity of metabolic enzymes, which can lead to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of p38 kinase, it prevents the phosphorylation of downstream targets, thereby inhibiting the inflammatory response . Additionally, this compound can activate or inhibit other enzymes and proteins, leading to changes in cellular functions. It also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including reduced inflammatory responses and altered metabolic activity . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to reduce inflammation and pain without significant adverse effects . At higher doses, it can cause toxicity, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects, and exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components . These distribution patterns are important for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism . Understanding these localization patterns is essential for elucidating the molecular mechanisms of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile involves a one-pot, multicomponent reaction. This method typically includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. Various catalysts and reagents can be used to facilitate this reaction, including alumina–silica-supported manganese dioxide, sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, rhodium catalyst with sodium acetate, piperidine, piperidinium acetate, copper acetate, copper oxide/zirconium dioxide, cerium ammonium nitrate, graphene oxide–titanium dioxide, oxone, palladium, and alum .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar multicomponent reactions with appropriate adjustments to reaction conditions and catalyst concentrations to ensure high yield and purity. The use of recyclable catalysts and green solvents is often preferred to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different substituents replace the amino or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor antagonists.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-trifluoromethylphenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-amino-1-phenylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-6-8-7-13-14(10(8)12)9-4-2-1-3-5-9/h1-5,7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKQREKUUHPPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201491 | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-43-0 | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5334-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5334-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65KX32U6WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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